4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene

Description

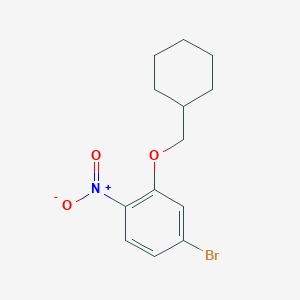

4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

- Bromo at position 4 (electron-withdrawing, meta-directing).

- Cyclohexylmethoxy at position 2 (bulky alkoxy group, electron-donating, ortho/para-directing).

- Nitro at position 1 (strong electron-withdrawing, meta-directing).

Properties

IUPAC Name |

4-bromo-2-(cyclohexylmethoxy)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUZRVLGCOQJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom, a nitro group, and a methoxy group attached to a cyclohexyl ring. Its molecular formula is , with a molecular weight of approximately 303.15 g/mol.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the nitro group is often associated with enhanced efficacy against various bacterial strains. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth by interfering with nucleic acid synthesis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated the compound's ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions could lead to altered pharmacokinetics of co-administered drugs.

The biological activity of this compound is hypothesized to involve multiple pathways:

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to generate ROS, which contributes to cellular damage and apoptosis.

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic processes.

- Cell Membrane Interaction : The lipophilic nature of the cyclohexyl group may facilitate interaction with cellular membranes, affecting permeability and ion transport.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzymatic Inhibition | Interaction with cytochrome P450 enzymes |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Case Studies

- Antimicrobial Study : A study conducted on various nitro-substituted compounds demonstrated that this compound exhibited comparable activity to established antibiotics against Gram-positive bacteria.

- Cancer Cell Line Research : In vitro experiments using breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Enzyme Interaction Analysis : A pharmacological study assessed the impact of the compound on cytochrome P450 enzymes, revealing dose-dependent inhibition which could affect drug metabolism.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene with analogs from literature:

Key Observations:

- Substituent Bulk : The cyclohexylmethoxy group in the target compound introduces significant steric hindrance compared to smaller groups like ethoxy () or methyl (). This may reduce reactivity in nucleophilic substitutions or coupling reactions.

- Electronic Effects : The nitro group strongly deactivates the ring, directing further substitutions to meta positions. Alkoxy groups (e.g., cyclohexylmethoxy, benzyloxy) donate electrons, creating competing electronic effects.

- Molecular Weight : The target compound’s higher molecular weight (~313.9 g/mol) compared to simpler analogs (e.g., 246.06 g/mol for the ethoxy derivative) could influence solubility and crystallization behavior.

Reactivity Trends:

- Steric Hindrance : The bulky cyclohexylmethoxy group may slow reactions at adjacent positions (e.g., Suzuki coupling at C-4) compared to less hindered analogs like 4-Bromo-2-methyl-1-nitrobenzene ().

- Solubility : Polar substituents (e.g., nitro, alkoxy) enhance solubility in organic solvents, but the cyclohexyl group may increase lipophilicity.

Research Needs:

- Experimental data on melting points, solubility, and reaction kinetics.

- Toxicity profiling and environmental impact studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.